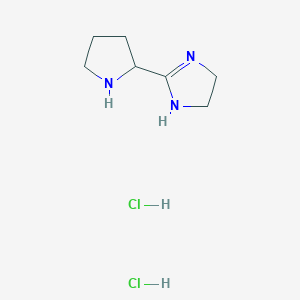![molecular formula C9H7N3O4 B13540275 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)
3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid is a chemical compound that features a unique combination of a pyrazine ring and an oxetane ring
Métodos De Preparación
The synthesis of 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the pyrazine moiety. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. This can be achieved through intramolecular cyclization reactions, such as epoxide ring opening followed by ring closure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxetane ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring can be replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The pyrazine moiety can also participate in interactions with molecular targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid can be compared with other similar compounds, such as:
Oxetane derivatives: These compounds share the oxetane ring structure and may have similar reactivity and applications.
Propiedades
Fórmula molecular |
C9H7N3O4 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
3-(5-cyanopyrazin-2-yl)oxyoxetane-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c10-1-6-2-12-7(3-11-6)16-9(8(13)14)4-15-5-9/h2-3H,4-5H2,(H,13,14) |
Clave InChI |
MPAGQTCNRMUIMK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C(=O)O)OC2=NC=C(N=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



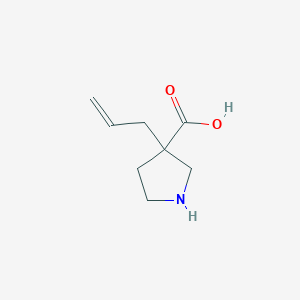

![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
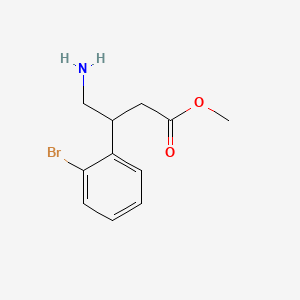

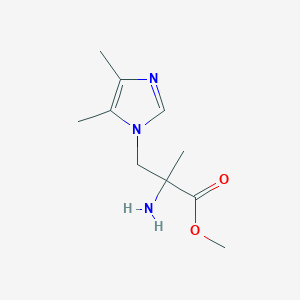
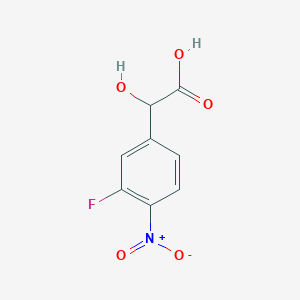
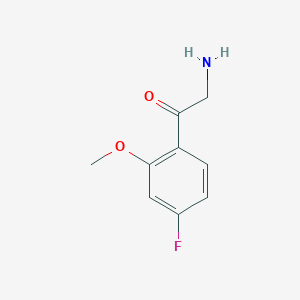
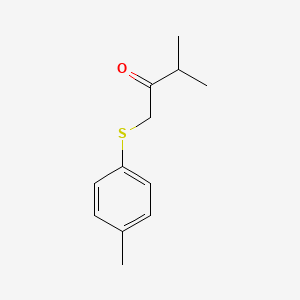
![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
